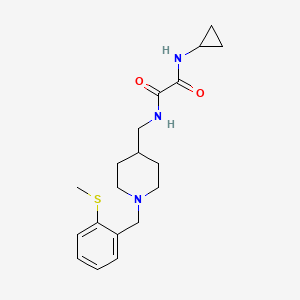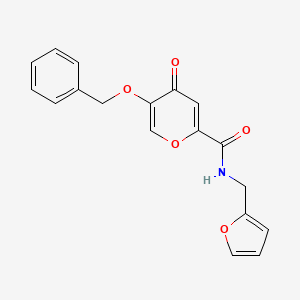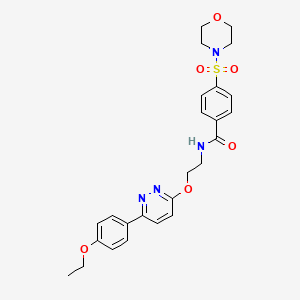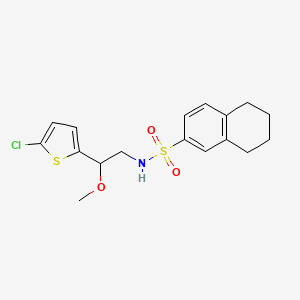
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, also known as CTDP-31, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CTDP-31 belongs to the class of oxalamide compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in cellular processes. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses. It has also been found to inhibit the activity of the proteasome, a cellular complex involved in protein degradation.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models, indicating its potential as an anti-inflammatory agent. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the levels of viral RNA in infected cells, indicating its potential as an anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it a viable candidate for further scientific research. It has also been shown to exhibit potent biological activity, making it a potential candidate for drug development. However, N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the scientific research of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. One potential area of research is the development of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an anti-inflammatory agent for the treatment of various inflammatory disorders. Another potential area of research is the development of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide as an anti-cancer agent for the treatment of various types of cancer. Additionally, further research is needed to determine the safety and efficacy of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in humans, and to identify potential drug targets for N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide. Overall, N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves the reaction of a piperidine derivative with a cyclopropyl amine, followed by the addition of an oxalamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and yield, making it a viable candidate for further scientific research.
Wissenschaftliche Forschungsanwendungen
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-25-17-5-3-2-4-15(17)13-22-10-8-14(9-11-22)12-20-18(23)19(24)21-16-6-7-16/h2-5,14,16H,6-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIYEAGCBUVTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2951009.png)

![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)


![3-(2-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2951021.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2951024.png)
![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)